
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
4-oxo-1H-quinoline-3-carbonitrile and 4-oxo-1H-quinoline-3-carboxylic acid are heterocyclic compounds belonging to the quinoline family. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in drug research and development. The quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring, which contributes to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4-oxo-1H-quinoline-3-carbonitrile
- This compound can be synthesized through the reaction of 2-aminobenzonitrile with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps.
- Reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using catalysts like sodium ethoxide or potassium carbonate.
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4-oxo-1H-quinoline-3-carboxylic acid
- This compound can be prepared by the hydrolysis of 4-oxo-1H-quinoline-3-carbonitrile using acidic or basic conditions.
- Industrial production methods often involve the use of hydrochloric acid or sodium hydroxide to facilitate the hydrolysis reaction, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Both compounds can undergo oxidation reactions to form quinoline-2,4-diones.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction
- Reduction of these compounds can lead to the formation of 4-hydroxyquinoline derivatives.
- Typical reducing agents are sodium borohydride and lithium aluminum hydride.
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
- Common reagents include alkyl halides and amines.
Major Products
- Oxidation of 4-oxo-1H-quinoline-3-carbonitrile can yield 4-hydroxyquinoline-3-carbonitrile.
- Reduction of 4-oxo-1H-quinoline-3-carboxylic acid can produce 4-hydroxyquinoline-3-carboxylic acid.
- Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
The search results provide information on the synthesis, properties, and applications of quinoline derivatives, particularly 4-oxo-1H-quinoline-3-carboxylic acid and related compounds.
Scientific Research Applications
CB2 Receptor Ligands: 4-oxo-1,4-dihydroquinoline-3-carboxamides can be used in the creation of CB2 receptor ligands . Modifications around the 4-oxo-1,4-dihydroquinoline core can result in changes in functionality, which indicates that both agonist and antagonist/inverse agonist series can be developed from these derivatives .
HIV-1 Integrase Inhibitors: 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives can be synthesized as potential HIV-1 integrase (IN) inhibitors .
Antimicrobial Agents: Quinolone antimicrobial agents can be synthesized using 1-alkyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acids .
1H-Pyrazolo[3,4-b]quinoline Synthesis: Various methods exist for synthesizing 1H-pyrazolo[3,4-b]quinolines, which involve forming bonds between specific carbon and nitrogen atoms of the reactants . These methods include Friedländer condensation, Niementowski reaction, and Pfitzinger synthesis .
Cytotoxic Activity: Quinolinone derivatives have been investigated for their cytotoxic activity . For instance, 1-N-[2-(hydroxy) caybonyl-1-(phenyl) vinyl]-azacoumarin-3-carboxylic acid was found to be a capable anti-cancer drug, arresting the cell cycle in the G2/M phase and inducing pre-G1 apoptosis .
Mechanism of Action
- The biological activity of these compounds is primarily due to their ability to interact with various enzymes and receptors in the body.
- For example, 4-oxo-1H-quinoline-3-carboxylic acid inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .
- These compounds can also interfere with bacterial DNA gyrase and topoisomerase IV, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxylic acid: Similar in structure but with a hydroxyl group instead of a carbonyl group.
2-hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 2-position.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Uniqueness
- The presence of both carbonitrile and carboxylic acid functional groups in these compounds provides unique reactivity and biological activity profiles.
- Their ability to undergo various chemical transformations makes them versatile intermediates in synthetic chemistry.
Biological Activity
The compounds 4-oxo-1H-quinoline-3-carbonitrile and 4-oxo-1H-quinoline-3-carboxylic acid belong to a class of quinoline derivatives that have garnered attention due to their diverse biological activities. Research indicates that these compounds exhibit significant potential as therapeutic agents across various medical fields, including oncology, infectious diseases, and neurological disorders.
Chemical Structure
Both compounds share a common quinoline scaffold, which is modified by functional groups that influence their biological properties. The presence of the carbonitrile and carboxylic acid groups plays a crucial role in their interaction with biological targets.
Antiviral Properties
Research has demonstrated that derivatives of 4-oxo-1H-quinoline-3-carboxylic acid act as HIV-1 integrase inhibitors . A study synthesized several derivatives and evaluated their inhibitory activity against HIV integrase, with some compounds showing promising IC50 values in the nanomolar range, indicating potent antiviral activity . The structure-activity relationship (SAR) studies highlighted the importance of substituents on the quinoline ring for enhancing antiviral efficacy.
Antimalarial Activity
A series of 4-oxo-3-carboxyl quinolones have been identified as effective against Plasmodium falciparum, the causative agent of malaria. These compounds were shown to inhibit the intra-erythrocytic stages of the parasite, with certain analogs demonstrating significant activity in low micromolar concentrations . The mechanism involves targeting bacterial type II topoisomerase, which is critical for the survival of the malaria parasite.
Anticancer Effects
Recent studies have explored the potential of 4-oxoquinoline derivatives as anticancer agents . These compounds have been designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The introduction of specific substituents on the quinoline ring has been shown to enhance binding affinity and antiproliferative activity against various cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of these compounds have also been investigated. Notably, certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. For instance, one study reported that a compound demonstrated effective inhibition against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-oxo-1H-quinoline-3-carbonitrile derivatives?
- Methodological Answer : The Gould-Jacobs reaction is commonly employed, involving cyclocondensation of substituted anilines with ethyl cyanoacetate or malononitrile derivatives under acidic conditions. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates can be synthesized via refluxing substituted anilines with diethyl ethoxymethylenemalonate in ethanol, followed by acid hydrolysis . Modifications, such as introducing electron-withdrawing groups (e.g., halogens) at the 6- or 7-positions, require controlled temperature (80–120°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing these compounds?
- Methodological Answer :
- Mass Spectrometry (MS) : Used to confirm molecular weight and fragmentation patterns. For example, 2-(4-nitrophenyl)-4-oxo-1,2-dihydroquinoline-3,3(4H)-dicarbonitrile shows a base peak at m/z 322 (M+H)<sup>+</sup> .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability. Derivatives like 4-oxo-1,4-dihydrobenzo[h]thiazeto[3,2-a]quinoline-1,3-dicarboxylic acid exhibit planar quinoline rings with intermolecular O–H···N hydrogen bonds .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish between keto-enol tautomers. For 4-oxo-1H-quinoline-3-carboxylic acid, the enolic proton typically appears as a singlet near δ 12.5 ppm .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Desiccants like silica gel are essential for hygroscopic derivatives (e.g., carboxylic acids). Avoid exposure to light, as photooxidation can degrade the 4-oxo group .
Advanced Research Questions
Q. How do substituents at the 6-, 7-, and 8-positions influence antibacterial activity in quinolone derivatives?
- Methodological Answer :
- Fluorine at C-6/C-8 : Enhances DNA gyrase inhibition by increasing electronegativity and membrane permeability. For example, 6-fluoro-7-piperazinyl derivatives show 10-fold higher activity against E. coli than non-fluorinated analogs .
- Cyclopropyl at N-1 : Improves pharmacokinetics by reducing metabolic deactivation. SAR studies indicate that bulkier substituents (e.g., 2,4-difluorophenyl) at C-7 increase Gram-negative coverage .
- Data Contradictions : Some 8-methoxy derivatives exhibit reduced activity despite improved solubility, suggesting a trade-off between bioavailability and target binding .
Q. What strategies mitigate low yields in cyclization steps during synthesis?
- Methodological Answer :
- Catalytic Additives : KI or Cu(OAc)2 (5 mol%) accelerates cyclization in dibromopropane-mediated reactions, improving yields from 45% to 72% .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes for ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, minimizing decomposition .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, particularly for nitrile derivatives .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use consistent bacterial strains (e.g., ATCC 25922 for E. coli) and MIC protocols. Variability in inoculum size (±0.5 McFarland) can alter results by 2–4 dilution steps .
- Crystallographic Validation : Compare ligand-binding modes of active vs. inactive analogs using X-ray structures of DNA gyrase complexes .
Q. Methodological Best Practices
Q. What purification techniques are optimal for isolating 4-oxo-quinoline derivatives?
- Answer :
- Recrystallization : Use ethanol/water (3:1) for carboxylic acids, achieving >95% purity. For nitriles, dichloromethane/hexane gradients remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers. Monitor fractions by TLC (Rf 0.3–0.5) .
Q. How does tandem mass spectrometry (MS/MS) aid in structural elucidation?
- Answer : MS/MS fragmentation of 4-oxo-1H-quinoline-3-carbonitrile reveals a diagnostic loss of HCN (m/z –27), confirming the nitrile group. For carboxylic acids, decarboxylation fragments (m/z –44) are observed .
Q. Stability and Reactivity
Q. What factors contribute to decomposition under acidic conditions?
- Answer : Protonation of the 4-oxo group leads to ring-opening via retro-aldol pathways. Stabilize by buffering reactions at pH 6–7 or using electron-donating substituents (e.g., –OCH3) at C-5 .
Q. Structure-Activity Relationship (SAR) Design
Q. How can analogs be designed to improve pharmacokinetic properties?
Properties
Molecular Formula |
C20H13N3O4 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O.C10H7NO3/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-4,6H,(H,12,13);1-5H,(H,11,12)(H,13,14) |
InChI Key |
CQSVZIZSMFMKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C#N.C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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